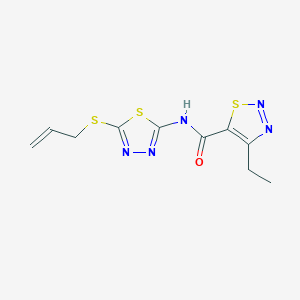
5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Chloro-2-methoxyphenylboronic acid” is a laboratory chemical . It is also known as “4-chloro-2-isocyanato-1-methoxybenzene” and is an organic building block containing an isocyanate group .
Molecular Structure Analysis
The molecular structure of a related compound, “2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol”, was determined by single crystal X-ray diffraction .
Physical and Chemical Properties Analysis
“5-Chloro-2-methoxyphenylboronic acid” has a molecular weight of 186.40 . “5-Chloro-2-methoxyphenyl isocyanate” has a molecular weight of 183.59 .
科学的研究の応用
Synthesis and Antimicrobial Activities
5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been utilized in the synthesis of various compounds with potential antimicrobial properties. Research by Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones. These compounds were evaluated for their antimicrobial activities, with some displaying good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities, as studied by Gür et al. (2020). These compounds showed varied biological properties, including DNA protective ability and strong antimicrobial activity against specific bacterial strains. Notably, some compounds exhibited cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy (Gür et al., 2020).
Corrosion Inhibition
The compound has been researched for its potential as a corrosion inhibitor. Attou et al. (2020) synthesized a new 1,3,4-thiadiazole derivative for this purpose. Their study showed that this compound could significantly inhibit corrosion in a hydrochloric acid medium, demonstrating its potential in industrial applications (Attou et al., 2020).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with proteins such as the serine/threonine-protein kinase chk1 .
Biochemical Pathways
Based on the potential target, it could be involved in pathways related to cell cycle regulation and dna damage response .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism occurring primarily in the liver . The compound’s bioavailability would be influenced by these factors.
Result of Action
Based on its potential target, it could potentially influence cell cycle progression and dna damage response .
特性
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDRZPMZEDZVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)

![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)


![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)
